molecular formula C11H15FN2 B2774502 2-[(4-fluorophenyl)methyl]piperazine CAS No. 910444-93-8

2-[(4-fluorophenyl)methyl]piperazine

Cat. No.: B2774502
CAS No.: 910444-93-8
M. Wt: 194.253
InChI Key: JNIJHLZPIBHAFG-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of a 4-fluoro-benzyl group attached to the piperazine ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Scientific Research Applications

2-[(4-fluorophenyl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-fluorophenyl)methyl]piperazine typically involves the reaction of 4-fluorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-fluorophenyl)methyl]piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Fluorobenzylamine
  • 4-Chlorobenzylamine
  • 4-Methoxybenzylamine
  • 4-Nitrobenzylamine

Comparison: Compared to these similar compounds, 2-[(4-fluorophenyl)methyl]piperazine exhibits unique properties due to the presence of both the piperazine ring and the 4-fluoro-benzyl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIJHLZPIBHAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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